Corynecin IV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

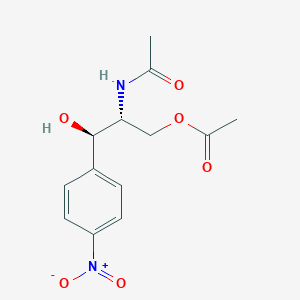

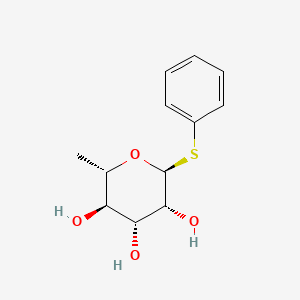

Corynecins, including Corynecin IV, are antibacterial substances produced by the bacterium Corynebacterium when grown on specific substrates such as n-paraffin mixtures. These substances have been identified as acyl derivatives of d-(−)-threo-l-p-nitrophenyl-2-amino-l,3-propanediol, which is the free base of chloramphenicol (Shirahata et al., 1972). Corynecins are structurally related to chloramphenicol analogs and have been studied for their production methods and chemical properties.

Synthesis Analysis

The synthesis of this compound, alongside other corynecins, involves the fermentation process using Corynebacterium hydrocarboclastus, which has shown the ability to produce these compounds when grown on various carbon sources including acetate and sucrose (Nakano et al., 1977); (Suzuki et al., 1974). These studies highlight the conditions and media compositions that favor the production of Corynecin I predominantly, but they also provide insights into the broader category of corynecins production.

Molecular Structure Analysis

Although the specific molecular structure analysis of this compound is not detailed in the available literature, the general structure of corynecins as acyl derivatives of chloramphenicol suggests a complex molecular framework that includes an acyl group variation which distinguishes the different corynecins (Shirahata et al., 1972).

Chemical Reactions and Properties

Corynecins undergo various chemical reactions based on their structural composition. The literature primarily focuses on the fermentation process and optimization for their production but indicates that the acyl group's nature influences their chemical behavior and antibacterial activity. The synthesis pathways involve the incorporation of specific amino acids or ketoacids, suggesting complex biosynthetic pathways (Nakano et al., 1976).

Scientific Research Applications

Corynecin IV has several scientific research applications:

Safety and Hazards

Mechanism of Action

Corynecin IV exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth and replication of bacteria . The molecular targets include the 50S subunit of the bacterial ribosome, similar to the mechanism of action of chloramphenicol .

Biochemical Analysis

Cellular Effects

It is known that Corynecin IV is active against both Gram-positive and Gram-negative bacteria , suggesting it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its similarity to chloramphenicol, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Corynecin IV is typically isolated from cultures of Corynebacterium hydrocarboclastus. The bacterium is grown on a medium where n-paraffin serves as the sole carbon source . The isolation process involves the use of preparative thin-layer chromatography (TLC) with ethyl acetate as the developing solvent . The compound can be further purified using silica gel column chromatography .

Chemical Reactions Analysis

Corynecin IV undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the nitro group present in the compound.

Substitution: Substitution reactions can occur at the acyl and nitrophenylpropylamine groups.

Common reagents used in these reactions include acetic acid, n-butanol, and methanolic hydrochloride . Major products formed from these reactions include various acyl derivatives and nitrophenylpropylamine derivatives .

Comparison with Similar Compounds

These compounds share structural similarities with chloramphenicol but differ in their acyl and nitrophenylpropylamine groups . Corynecin IV is unique due to its specific acyl group and its selective antibacterial activity .

Similar compounds include:

Chloramphenicol: A well-known antibiotic with a similar mechanism of action but higher potency.

Corynecin I, II, III, and V: Other members of the corynecin complex with varying structures and antibacterial activities.

properties

IUPAC Name |

[(2R,3R)-2-acetamido-3-hydroxy-3-(4-nitrophenyl)propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-8(16)14-12(7-21-9(2)17)13(18)10-3-5-11(6-4-10)15(19)20/h3-6,12-13,18H,7H2,1-2H3,(H,14,16)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRQNWQWGITGRM-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

![(4aR,6S,7R,8R,8aR)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)

![(3aS,4R,6S)-4-(6-amino-2-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140385.png)